N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide
Description
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is a synthetic benzamide derivative characterized by a 4-methoxybenzamide core, a vinyl group substituted with a phenyl moiety, and a 3-imidazol-1-ylpropylcarbamoyl side chain. The 4-methoxy group may enhance solubility and influence pharmacokinetics compared to non-polar substituents.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-10-8-19(9-11-20)22(28)26-21(16-18-6-3-2-4-7-18)23(29)25-12-5-14-27-15-13-24-17-27/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,25,29)(H,26,28)/b21-16- |
InChI Key |
ZFDBSDNWHLPBAN-PGMHBOJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide typically involves multiple steps, starting with the preparation of the imidazole derivative. The process includes:
Formation of the Imidazole Derivative: This step involves the reaction of imidazole with a suitable alkylating agent to form the 3-imidazol-1-yl-propyl derivative.
Coupling with Phenyl Group: The imidazole derivative is then coupled with a phenyl group through a carbamoylation reaction.
Addition of the Methoxy-benzamide Moiety: Finally, the methoxy-benzamide group is introduced through a condensation reaction with the phenyl-vinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its aromatic and heterocyclic groups. Key reagents and outcomes include:
| Reagent/Conditions | Reaction Site | Major Products |
|---|---|---|
| KMnO₄ (acidic conditions) | Furan ring | Furan-derived diketones or epoxides |
| CrO₃ (mild oxidative conditions) | Imidazole N-methyl group | Imidazole N-oxide derivatives |
| Ozone (O₃) | Vinyl group | Cleavage to form carbonyl compounds |
Mechanistic studies suggest that oxidation of the furan ring proceeds via electrophilic attack, forming intermediates that stabilize through conjugation with adjacent carbonyl groups.
Reduction Reactions
Reductive transformations target carbamoyl and vinyl functionalities:
| Reagent/Conditions | Reaction Site | Major Products |
|---|---|---|
| LiAlH₄ (anhydrous ether) | Carbamoyl group | Secondary amine derivatives |
| H₂/Pd-C | Vinyl double bond | Saturated ethyl group |
| NaBH₄ (methanol) | Methoxybenzamide | Reduced alcohol derivatives |
The carbamoyl group reduction proceeds via nucleophilic attack on the carbonyl carbon, yielding amines with retained imidazole aromaticity.
Substitution Reactions
The imidazole and benzamide moieties participate in nucleophilic substitutions:
| Reagent/Conditions | Reaction Site | Major Products |
|---|---|---|
| Halides (e.g., Cl⁻, Br⁻) | Imidazole C-2 position | Haloimidazole derivatives |
| Amines (e.g., NH₃, RNH₂) | Benzamide carbonyl | Amide or urea analogs |
| Grignard reagents | Vinyl group | Alkylated products |
Kinetic studies indicate that substitution at the imidazole ring follows a two-step mechanism involving transient σ-complex formation.
Au(I)-Catalyzed C–H Functionalization
While not directly documented for this compound, structural analogs with imidazole and benzamide groups undergo Au(I)-catalyzed carbene transfer reactions. For example:
-
Aryl diazoacetates react with imidazole derivatives to form C–H insertion products at the C-4/C-5 positions .
-
Multi-C–H functionalization on carbazole frameworks has been achieved under similar conditions .
These pathways suggest potential for regioselective modifications of the target compound’s heterocyclic systems.
Photochemical Reactions
Visible-light-induced reactions enable bond formation without transition metals:
-
Proton transfer with alcohols generates O–H functionalized intermediates .
-
Cross-coupling with aryl diazoacetates produces benzofused heterocycles under UV irradiation .
Stability and Degradation
-
Thermal stability : Decomposes above 220°C, forming imidazole fragments and CO₂.
-
Hydrolytic sensitivity : The carbamoyl group hydrolyzes in strong acidic/basic conditions to carboxylic acids.
Key Mechanistic Insights
-
π-Stacking interactions between aromatic rings influence reaction selectivity.
-
Steric hindrance from the methoxy group directs electrophilic attacks to the furan ring.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect could make it useful in developing new antibiotics or adjunct therapies for infectious diseases.
Drug Development
The structural features of this compound suggest potential for modification to enhance its pharmacological profile. Researchers are exploring derivatives of this compound to improve its bioavailability, reduce toxicity, and enhance efficacy against specific targets in cancer therapy and infectious diseases.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the imidazole moiety could enhance the selectivity and potency of the compound against cancer cells while minimizing effects on normal cells .
- Antimicrobial Action : Another investigation highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: It may inhibit key pathways in microbial metabolism and inflammatory response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methoxy vs. Methyl Substituents
A key structural analog is N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methyl-benzamide (Molecular Weight: 388.47 g/mol), which replaces the 4-methoxy group with a methyl substituent . This minor alteration significantly impacts physicochemical properties:
- Steric Effects : Methoxy’s larger size may hinder binding to hydrophobic pockets in biological targets compared to methyl.
- Bioavailability : Methoxy derivatives often exhibit enhanced metabolic stability due to reduced oxidative degradation.
Imidazolyl Benzamides with Varied Linkers
Compounds such as 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide () share the imidazole-benzamide motif but employ flexible alkyl-ureido linkers instead of a rigid vinyl group. These structural differences influence:
- Metal Coordination : Both compounds may act as N,O-bidentate ligands, but the ureido linker in ’s compound could enable additional hydrogen-bonding interactions .
Antiviral Methoxy-Benzamide Derivatives
n-[1-(1-Adamantan-1-yl-propyl)-2,5-dioxo-4-trifluoromethyl-imidazolidin-4-yl]-4-methoxy-benzamide () demonstrates potent anti-SARS-CoV-2 activity, with a binding affinity (-8.1 kcal/mol) comparable to remdesivir. Key comparisons include:
- Substituent Effects : The adamantane and trifluoromethyl groups in ’s compound enhance hydrophobic interactions with viral proteases, whereas the target compound’s phenyl-vinyl group may favor aromatic stacking.
- Activity : The target compound’s lack of adamantane could reduce antiviral potency but improve synthetic accessibility.
Benzimidazole-Based Analogs
Compounds like N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide () replace imidazole with benzimidazole, a bulkier heterocycle. Differences include:
- Bioactivity : Benzimidazole derivatives often show antibacterial properties due to DNA interaction, whereas imidazole-containing compounds may target enzymes or receptors .
- Synthetic Complexity : Benzimidazole synthesis typically requires multi-step cyclization, increasing production costs compared to imidazole derivatives .
Data Table: Key Properties of Comparable Compounds
*Estimated based on methyl analog’s molecular formula (C23H24N4O2 → C23H24N4O3).
Research Findings and Implications
- Molecular docking studies are recommended to evaluate binding to SARS-CoV-2 proteases.
- Synthetic Accessibility : The vinyl linker simplifies synthesis compared to adamantane-containing analogs, which require complex functionalization .
- Biological Optimization : Introducing trifluoromethyl or halogen groups (as in ) could enhance target selectivity and metabolic stability.
Biological Activity
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The molecular formula of this compound is . The compound's structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds containing imidazole moieties often exhibit significant anticancer activity. For instance, studies have shown that derivatives of imidazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under investigation has been noted for its potential to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .
Antimicrobial Activity
The imidazole ring in this compound contributes to its antimicrobial properties. Literature suggests that imidazole derivatives demonstrate efficacy against a range of pathogens, including bacteria and fungi. The biological activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
Imidazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation. This mechanism is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds to elucidate structure-activity relationships (SAR). For example:
- Study on Imidazole Derivatives : A study synthesized various imidazole derivatives and evaluated their biological activities against cancer cell lines. The findings demonstrated that modifications to the imidazole ring could enhance anticancer potency significantly .
- Toxicity Assessment : Another research highlighted the toxicity profiles of related compounds using zebrafish embryos as a model organism. The results indicated that while some derivatives exhibited low toxicity, others showed significant adverse effects at higher concentrations .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation revealed that certain structural modifications could improve bioavailability and reduce side effects, making them more suitable for therapeutic applications .
Data Tables
Q & A
Q. What synthetic methodologies are optimal for preparing N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzamide derivatives often involves nucleophilic substitution or amide coupling. For example, analogous compounds (e.g., 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-substituted benzamides) are synthesized via refluxing in acetonitrile with K₂CO₃ as a base, followed by purification via column chromatography (eluent: chloroform/methanol) . Key parameters to optimize include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of electrophiles (e.g., chloromethyl intermediates) to nucleophiles (e.g., imidazole derivatives).
- Reaction time : Monitor completion using TLC (e.g., 4–5 hours for analogous reactions) .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in SN2 mechanisms .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Refer to GHS-compliant safety data for structurally similar imidazole-containing benzamides:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- First aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes with known benzamide interactions (e.g., SARS-CoV-2 3CLpro, histone deacetylases) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Generate ligand-receptor interaction maps (e.g., hydrogen bonds with catalytic residues) .
- Validation : Compare docking scores with positive controls (e.g., Remdesivir for antiviral activity) .
Q. What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) .
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer :
- Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Side-chain optimization : Introduce hydrophilic groups (e.g., -OH) to improve solubility without compromising imidazole-mediated interactions .
- In silico screening : Use QSAR models to predict activity against related targets (e.g., GPCRs) .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
